molecular formula C9H15ClN2O B6200434 1-oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride CAS No. 2731009-90-6

1-oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride

Cat. No.: B6200434
CAS No.: 2731009-90-6
M. Wt: 202.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-oxa-8-azaspiro[45]decane-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C9H14N2O·HCl It is a spiro compound, meaning it contains a spirocyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

Scientific Research Applications

1-oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar spirocyclic compounds .

Properties

CAS No.

2731009-90-6

Molecular Formula

C9H15ClN2O

Molecular Weight

202.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.